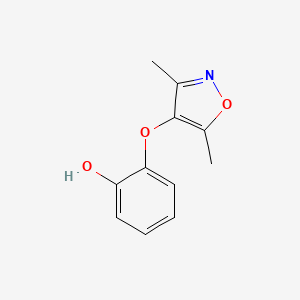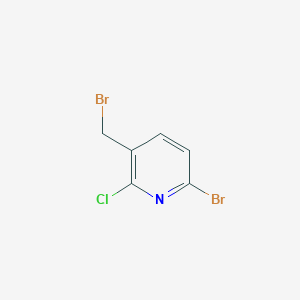
6-Bromo-3-(bromomethyl)-2-chloropyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-(bromomethyl)-2-chloropyridine is a heterocyclic organic compound that features a pyridine ring substituted with bromine, bromomethyl, and chlorine groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(bromomethyl)-2-chloropyridine typically involves the bromination of 3-(bromomethyl)-2-chloropyridine. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, under controlled temperature conditions to ensure selective bromination at the desired position on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to achieve high yields and purity. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-(bromomethyl)-2-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the bromine and chlorine substituents to hydrogen, yielding a less substituted pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents such as acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.
Major Products Formed
Nucleophilic Substitution: Substituted pyridine derivatives with various functional groups replacing the bromomethyl group.
Oxidation: Pyridine N-oxides.
Reduction: Less substituted pyridine derivatives with hydrogen replacing bromine and chlorine.
Applications De Recherche Scientifique
6-Bromo-3-(bromomethyl)-2-chloropyridine is utilized in several scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex heterocyclic compounds and pharmaceuticals.
Biology: In the development of bioactive molecules for studying biological pathways and mechanisms.
Medicine: As a precursor in the synthesis of potential therapeutic agents targeting various diseases.
Industry: In the production of agrochemicals, dyes, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-(bromomethyl)-2-chloropyridine involves its reactivity towards nucleophiles and electrophiles, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications for which the compound is used. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to the modulation of specific biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-2-chloropyridine: Lacks the bromomethyl group, resulting in different reactivity and applications.
6-Bromo-2-chloropyridine: Lacks the bromomethyl group, leading to variations in chemical behavior.
3-(Bromomethyl)-2-chloropyridine: Lacks the bromine substituent at the 6-position, affecting its reactivity.
Uniqueness
6-Bromo-3-(bromomethyl)-2-chloropyridine is unique due to the presence of both bromine and bromomethyl groups on the pyridine ring, which imparts distinct reactivity patterns and makes it a versatile intermediate for synthesizing a wide range of compounds.
Propriétés
Formule moléculaire |
C6H4Br2ClN |
|---|---|
Poids moléculaire |
285.36 g/mol |
Nom IUPAC |
6-bromo-3-(bromomethyl)-2-chloropyridine |
InChI |
InChI=1S/C6H4Br2ClN/c7-3-4-1-2-5(8)10-6(4)9/h1-2H,3H2 |
Clé InChI |
CAGVNHZRBLOOFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=NC(=C1CBr)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis([1,10-Phenanthroline)(4,5,9,14-Tetraaza-benzo[b]triphenylene)ruthenium (II) dichloride](/img/structure/B12971873.png)
![4,4,5,5-Tetramethyl-2-(spiro[fluorene-9,9'-xanthen]-2'-yl)-1,3,2-dioxaborolane](/img/structure/B12971885.png)

![Ethyl 2,3-dimethyl-5-oxo-5,6-dihydropyrido[3,4-b]pyrazine-8-carboxylate](/img/structure/B12971892.png)
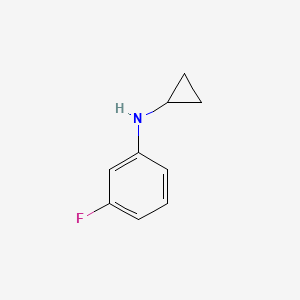
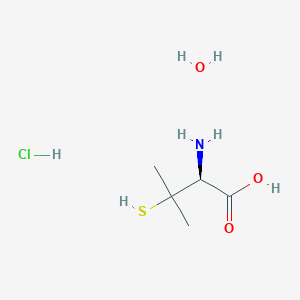
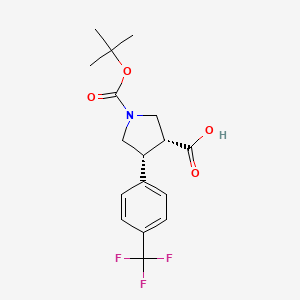
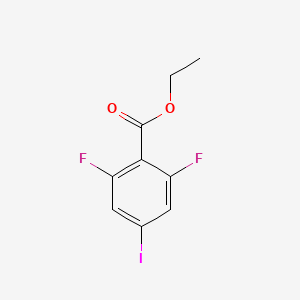
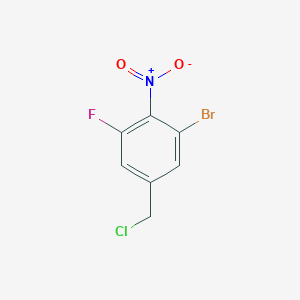
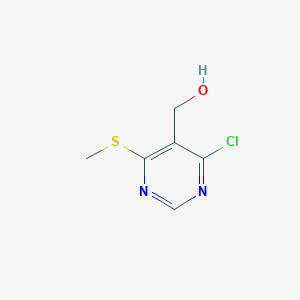
![2,2-Difluoro-7-methyl-6,7-dihydro-[1,3]dioxolo[4,5-f]benzofuran-7-carboxylic acid](/img/structure/B12971935.png)
![(R)-2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol](/img/structure/B12971940.png)
